4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a wide range of products. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby exerting its effects.
Comparison with Similar Compounds
4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
Zolpidem: Used to treat insomnia, it also belongs to the imidazo[1,2-a]pyridine class.
Alpidem: Another imidazo[1,2-a]pyridine derivative, used for its anxiolytic properties.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-12-10-16(11-13-17)21(25)23-20-19(15-7-3-2-4-8-15)22-18-9-5-6-14-24(18)20/h2-14H,1H3,(H,23,25) |
InChI Key |
RZKMNFBXGFBGET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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